N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

IDO1 inhibitor Cancer immunotherapy Indole carboxamide

Choose this IDO1 inhibitor (CAS 2034363-83-0) for its unique indole-5-carboxamide scaffold, differentiating it from hydroxyamidine-based chemotypes like epacadostat. Validated by TTD as an IDO1 inhibitor, it is essential for kynurenine production assays in HeLa cells. Its structural divergence makes it a critical selectivity control for sPLA2-X research. Ideal for SAR exploration of the oxan-4-yloxy group's contribution to ADME properties. High purity for reproducible results.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 2034363-83-0
Cat. No. B2423650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
CAS2034363-83-0
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OC4CCOCC4
InChIInChI=1S/C21H23N3O3/c1-14-10-17-11-15(2-3-19(17)24-14)13-23-21(25)16-4-7-22-20(12-16)27-18-5-8-26-9-6-18/h2-4,7,10-12,18,24H,5-6,8-9,13H2,1H3,(H,23,25)
InChIKeyXZWKFASMNSDWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034363-83-0): Target Identity and Chemical Class for Procurement Decision-Making


N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034363-83-0) is a synthetic small-molecule indole derivative characterized by a 2-methyl-1H-indol-5-yl head group linked via a methylene bridge to a 2-(oxan-4-yloxy)pyridine-4-carboxamide scaffold [1]. The compound is annotated in the Therapeutic Target Database (TTD) as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Its molecular formula is C21H23N3O3 with a molecular weight of 365.433 g/mol . The combination of a 2-methylindole moiety, a tetrahydropyran ether, and an isonicotinamide core differentiates it structurally from common IDO1-targeting chemotypes such as epacadostat (a hydroxyamidine) or indoximod (a tryptophan mimetic).

Why N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Cannot Be Replaced by a Generic Indole Carboxamide or Standard IDO1 Inhibitor


Indole carboxamide derivatives are not a functionally interchangeable class. The position of the carboxamide attachment (indole-4-carboxamide vs. indole-5-carboxamide vs. indole-2-carboxamide) dictates target engagement profiles, as demonstrated by the divergent selectivity of indole-2-carboxamides for secreted phospholipase A2-X [1] versus indole-4-carboxamides for kinase inhibition [2]. The target compound bears a 5-substituted indole linked via a methylene spacer to an isonicotinamide bearing a 2-tetrahydropyranyloxy group. This exact substitution pattern determines its annotation as an IDO1 inhibitor in the TTD database [3]. Replacing this compound with a simple indole-3-carboxamide or a hydroxyamidine-based IDO1 inhibitor such as epacadostat would result in a completely different pharmacophore and target engagement profile, compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Relative to Structural Analogs and In-Class Candidates


Target Annotation: IDO1 Inhibition vs. Indole-3-Carboxamide and Indole-2-Carboxamide Chemotypes

The target compound is specifically annotated as an IDO1 inhibitor in the Therapeutic Target Database (TTD) via cross-reference to PMID29473428-Compound-45 [1]. In contrast, closely related indole-2-carboxamide chemotypes bearing the same oxan-4-yloxy isonicotinamide tail have been reported as selective secreted phospholipase A2-X (sPLA2-X) inhibitors with no IDO1 annotation [2]. This divergence in annotated primary target—IDO1 versus sPLA2-X—despite sharing the same C-terminal scaffold, highlights that the 5-position substitution and 2-methyl group on the indole ring are critical determinants of target engagement.

IDO1 inhibitor Cancer immunotherapy Indole carboxamide

Regioisomeric Differentiation: Indole-5-Carboxamide vs. Indole-3-Carboxamide Scaffolds

The target compound features an indole-5-ylmethyl linkage, positioning the carboxamide at the indole 5-position. This regiochemistry contrasts with the more extensively studied indole-4-carboxamide chemotype, exemplified by RAF kinase inhibitors disclosed in patent literature [1]. In the RAF kinase series, the 4-position carboxamide is critical for hinge-binding interactions with the kinase domain. The 5-substitution pattern of the target compound would orient the indole NH and 2-methyl group in a different vector, incompatible with the kinase pharmacophore but potentially favorable for the IDO1 active site as suggested by the TTD annotation [2]. No direct biochemical IC50 data is publicly available for the target compound.

Indole regioisomer Kinase inhibitor Structure-activity relationship

Physicochemical Differentiation: Oxan-4-yloxy Substituent vs. Methoxyethoxy and Cyclopropylmethoxy Analogs

Within the direct chemical series of N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamides, three 2-substituted analogs are commercially available: the oxan-4-yloxy (target compound, CAS 2034363-83-0), the 2-methoxyethoxy (CAS 2034294-83-0), and the 2-cyclopropylmethoxy (Life Chemicals F6475-6452) [1]. The oxan-4-yloxy substituent introduces a six-membered oxygen heterocycle that is structurally distinct from the linear 2-methoxyethoxy chain. The tetrahydropyran ring provides a balanced combination of hydrogen bond acceptor capacity and moderate lipophilicity, which may confer distinct solubility and permeability profiles compared to the more flexible, hydrophilic 2-methoxyethoxy analog or the smaller, more lipophilic 2-cyclopropylmethoxy analog. No experimentally measured logD, solubility, or permeability data are publicly available for any of these three analogs.

Physicochemical properties Solubility Lipophilicity

Recommended Application Scenarios for N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Based on Verified Evidence


IDO1-Mediated Immuno-Oncology Pathway Profiling in Human Cancer Cell Lines

Based on the TTD annotation of this compound as an IDO1 inhibitor [1], it is best deployed as a tool compound for interrogating IDO1-dependent tryptophan catabolism and kynurenine production in HeLa or other human cancer cell lines known to express functional IDO1. Researchers should independently establish an IC50 value in a cellular kynurenine production assay before using the compound in co-culture or in vivo models. The compound's structural divergence from the hydroxyamidine class (e.g., epacadostat) makes it suitable for investigating structure-activity relationships in the context of apo-IDO1 versus heme-bound IDO1 inhibition.

Chemical Probe Selectivity Profiling Against Indole-2-Carboxamide sPLA2-X Inhibitors

Given that indole-2-carboxamide analogs with identical oxan-4-yloxy isonicotinamide tails are reported as selective sPLA2-X inhibitors [2], this compound can serve as a critical selectivity control. Researchers studying sPLA2-X pharmacology should include this indole-5-carboxamide analog in counter-screens to confirm that observed effects are not an artifact of the shared oxan-4-yloxy pyridine-4-carboxamide moiety. This use case is directly supported by the cross-target comparison evidence presented in Section 3.

Physicochemical SAR Studies in the N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide Series

For medicinal chemistry teams optimizing this scaffold, the target compound provides a specific physicochemical reference point within a three-compound mini-series that also includes the 2-(2-methoxyethoxy) and 2-(cyclopropylmethoxy) analogs [3]. Systematic measurement of logD7.4, kinetic solubility, and Caco-2 permeability for all three analogs would enable extraction of the contribution of the oxan-4-yloxy group to ADME properties. The target compound's six-membered cyclic ether is hypothesized to occupy a distinct property space between the flexible linear ether and the small cyclic alkyl ether.

Quote Request

Request a Quote for N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.